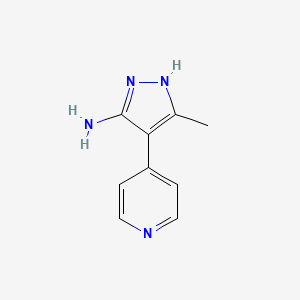

3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine

Overview

Description

3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by a pyrazole ring substituted with a methyl group at position 3, a pyridin-4-yl group at position 4, and an amine group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine typically involves the condensation of pyridine-4-carbaldehyde with 3-methyl-1H-pyrazol-5-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce reaction time. Catalysts such as palladium or copper complexes can be employed to accelerate the reaction. Additionally, continuous flow reactors may be used to optimize the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Synthetic Routes

The synthesis of 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine typically involves the condensation of pyridine-4-carbaldehyde with 3-methyl-1H-pyrazol-5-amine. The reaction is generally performed under reflux conditions in the presence of bases such as sodium hydroxide or potassium carbonate, using solvents like ethanol or methanol.

Reaction Types

This compound can undergo various chemical reactions:

- Oxidation : Using agents like potassium permanganate to form corresponding oxides.

- Reduction : With reducing agents such as sodium borohydride to yield reduced derivatives.

- Substitution : Participating in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.

Major Products Formed

| Reaction Type | Major Products |

|---|---|

| Oxidation | Pyrazole oxides |

| Reduction | Reduced pyrazole derivatives |

| Substitution | Substituted pyrazole derivatives |

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex organic molecules and heterocyclic compounds. Its unique structural features allow for the development of novel materials and catalysts.

Biology

Recent studies have investigated the biological activities of this compound, particularly its antimicrobial and anticancer properties. The compound shows potential in inhibiting microbial growth and cancer cell proliferation, making it a candidate for further pharmacological exploration.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets suggests it could modulate enzyme activity or receptor functions, leading to various therapeutic effects.

Antitubercular Activity

A study focused on the structure-activity relationship (SAR) of related pyrazole derivatives indicated that modifications at the pyrazole ring significantly influenced their efficacy against Mycobacterium tuberculosis. Compounds similar to this compound showed promising results with minimum inhibitory concentration (MIC) values suggesting strong potential for development as antitubercular agents.

Cytotoxicity Assessments

In cytotoxicity assays against various cancer cell lines, derivatives of this compound demonstrated significant cytotoxic effects. The most potent derivatives exhibited IC50 values lower than standard chemotherapeutic agents, highlighting their potential as alternative therapeutic agents.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

Antimicrobial Properties

Research has shown that some derivatives exhibit antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests that structural modifications can enhance their efficacy against bacterial infections.

Mechanism of Action

The mechanism of action of 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

4-aminopyridine: A compound with a similar pyridine ring structure, known for its use in managing demyelinating diseases.

3-methyl-1H-pyrazol-5-amine: A precursor in the synthesis of 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine, with similar chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a pyridine moiety makes it a versatile compound for various applications, distinguishing it from other pyrazole or pyridine derivatives.

Biological Activity

3-Methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methyl group and a pyridine moiety, which contributes to its biological activity. The structural formula can be represented as follows:

This compound interacts with specific molecular targets, including enzymes and receptors. Its mechanism often involves:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial in disease pathways, thereby exerting therapeutic effects.

- Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have reported minimum inhibitory concentrations (MIC) indicating effective antimicrobial potency.

Anticancer Activity

The compound has been investigated for its anticancer properties across several cancer cell lines. Notable findings include:

- Cell Line Studies : In vitro studies demonstrate that it inhibits the proliferation of breast cancer (MCF-7), lung cancer (A549), and colorectal cancer cells. The IC50 values for these activities are typically in the low micromolar range, suggesting significant potency.

Case Studies

- Antitubercular Activity : A study explored the structure-activity relationship (SAR) of related pyrazole derivatives, revealing that modifications at the pyrazole ring significantly influenced antitubercular efficacy. Compounds similar to this compound showed effective inhibition against Mycobacterium tuberculosis with MIC values indicating strong potential for further development as antitubercular agents .

- Cytotoxicity Assessments : In a cytotoxicity assay against various cancer cell lines, derivatives of the compound demonstrated varying degrees of cytotoxic effects. The most potent derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, highlighting their potential as alternative therapeutic agents .

Research Findings

Recent studies have focused on optimizing the pharmacological properties of this compound through structural modifications. Enhancements in solubility and metabolic stability have been achieved by integrating polar functional groups into the structure, leading to improved bioavailability without compromising biological activity .

Q & A

Q. Basic: What are the standard synthetic routes for 3-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield?

Methodological Answer:

The compound is typically synthesized via cyclization and condensation reactions. A common approach involves:

- Cyclization of hydrazides : Using phosphorus oxychloride (POCl₃) at 120°C to form pyrazole intermediates, followed by coupling with pyridine derivatives .

- Multi-step protocols : For example, cyclization, formylation, oxidation, and acylation steps to generate key intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chlorides, which are then functionalized with amines .

- Solvent-free or ultrasonic conditions : These methods improve efficiency and yield. Ultrasonic irradiation in water reduces reaction time and avoids toxic solvents .

Optimization strategies include adjusting temperature (60–120°C), catalyst selection (e.g., trifluoroacetic acid for condensation), and stoichiometric ratios to minimize side products .

Q. Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns. For example, pyrazole ring protons resonate at δ 7.5–8.5 ppm, while methyl groups appear at δ 2.2–2.9 ppm .

- X-ray crystallography : Resolves molecular conformation, dihedral angles (e.g., 6.4° between pyridine and pyrazole rings), and hydrogen-bonding networks (e.g., intramolecular N–H···N interactions) .

- IR spectroscopy : Identifies functional groups like N–H stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Combined use of these techniques ensures unambiguous structural assignment, especially for novel derivatives .

Q. Advanced: How can researchers resolve contradictions in spectral data when synthesizing novel derivatives?

Methodological Answer:

Contradictions often arise from tautomerism, polymorphism, or stereochemical variations. Strategies include:

- Comparative analysis : Cross-referencing NMR data with X-ray structures to confirm tautomeric forms (e.g., pyrazole vs. pyrazoline tautomers) .

- Computational modeling : Density functional theory (DFT) calculations predict stable conformers and vibrational spectra, aiding IR/NMR interpretation .

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas when isotopic patterns conflict with expected data .

For example, discrepancies in ¹³C NMR shifts for methyl-substituted pyrazoles can be resolved by correlating crystallographic bond lengths with electronic environments .

Q. Advanced: What methodologies are employed to evaluate the biological activity of derivatives, and how can assay conditions influence results?

Methodological Answer:

Common assays include:

- Antibacterial screening : Broth microdilution (MIC determination) against Gram-positive/negative strains, with results sensitive to solvent choice (DMSO vs. water) and inoculum size .

- Anticancer activity : Cell viability assays (e.g., MTT) using human cancer lines (e.g., HeLa, MCF-7). Note that IC₅₀ values vary with incubation time (24–72 hrs) and serum content in media .

- Enzyme inhibition : Carbonic anhydrase (hCA I/II) inhibition studies require controlled pH (7.4) and substrate concentrations to avoid false positives .

Standardizing assay protocols (e.g., CLSI guidelines) and including positive controls (e.g., doxorubicin for cytotoxicity) improve reproducibility .

Q. Advanced: How can X-ray crystallography aid in confirming molecular conformation and intermolecular interactions?

Methodological Answer:

X-ray crystallography provides:

- Bond lengths/angles : Critical for distinguishing between isomeric structures (e.g., 4-pyridyl vs. 3-pyridyl substitution) .

- Hydrogen-bonding networks : For example, intramolecular N–H···N bonds stabilize the planar pyrazole-pyridine core, while intermolecular interactions (e.g., C–H···O) influence crystal packing .

- Absolute configuration : Flack parameter analysis confirms stereochemistry in chiral derivatives (e.g., R-configuration in tetrahydrofuran-substituted analogs) .

Data collection at low temperatures (173 K) reduces thermal motion artifacts, ensuring high-resolution (<1.0 Å) structures .

Q. Advanced: What strategies are recommended for designing analogs with enhanced pharmacological properties?

Methodological Answer:

Rational design strategies include:

- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., 4-methoxybenzyl or 4-chlorophenyl groups) to enhance lipophilicity or target affinity .

- Molecular docking : Virtual screening against targets (e.g., tubulin for anticancer activity) identifies optimal substituent positions. For instance, pyridyl groups improve binding to kinase ATP pockets .

- Bioisosteric replacement : Replacing methyl groups with trifluoromethyl or alkylsulfanyl moieties improves metabolic stability without compromising activity .

Validation via in vitro/in vivo models (e.g., sea urchin embryo assays for antimitotic activity) prioritizes candidates for further development .

Properties

IUPAC Name |

5-methyl-4-pyridin-4-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-6-8(9(10)13-12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H3,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHMOPBFQRSENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.